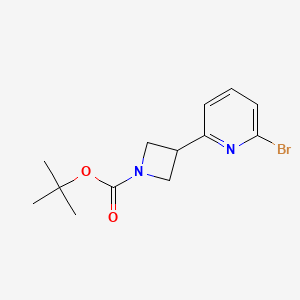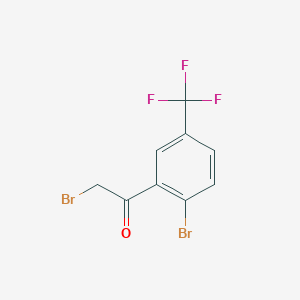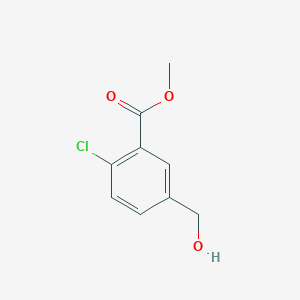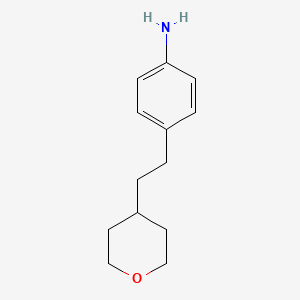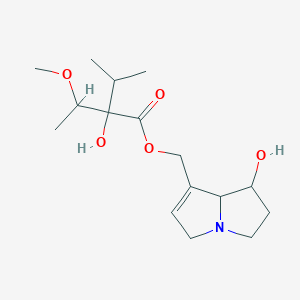
Homoalanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Homoalanosine is a naturally occurring amino acid derivative with significant herbicidal activity. It was isolated from the culture filtrate of the bacterium Streptomyces galilaeus. The chemical structure of this compound is L-2-amino-4-nitrosohydroxyaminobutyric acid . This compound has shown high effectiveness against weeds such as common cocklebur (Xanthium strumarium) and ladysthumb (Polygonum persicaria) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of homoalanosine involves the nitrosation of amino acid derivatives. The specific synthetic route and reaction conditions for this compound are not extensively documented in the literature. general methods for the preparation of similar amino acid derivatives typically involve the use of nitrosating agents under controlled conditions to introduce the nitroso group .
Industrial Production Methods
Given its biological origin, large-scale production may involve fermentation processes using Streptomyces galilaeus cultures, followed by extraction and purification of the compound from the culture filtrate .
Chemical Reactions Analysis
Types of Reactions
Homoalanosine undergoes various chemical reactions, including:
Oxidation: The nitroso group in this compound can be oxidized to form nitro derivatives.
Reduction: The nitroso group can also be reduced to form amino derivatives.
Substitution: The amino and hydroxy groups in this compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Homoalanosine has several scientific research applications, including:
Chemistry: Used as a model compound to study nitrosation and related reactions.
Biology: Investigated for its herbicidal activity and potential use in crop protection.
Medicine: Explored for its potential antimicrobial properties.
Mechanism of Action
Homoalanosine exerts its herbicidal effects by inhibiting the growth of roots and buds in plants. The exact molecular targets and pathways involved are not fully elucidated. its systemic herbicidal activity suggests that it interferes with essential biochemical pathways in plants .
Comparison with Similar Compounds
Homoalanosine can be compared with other similar amino acid derivatives, such as:
Alanosine: An amino acid analogue with antineoplastic activities.
Phosalacine: A herbicidal antibiotic containing phosphinothricin, with a different mode of action.
This compound is unique due to its specific nitrosohydroxyaminobutyric acid structure and its high herbicidal activity at low concentrations .
Properties
CAS No. |
17111-47-6 |
|---|---|
Molecular Formula |
C4H9N3O4 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
(Z)-(3-amino-3-carboxypropyl)-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C4H9N3O4/c5-3(4(8)9)1-2-7(11)6-10/h3,10H,1-2,5H2,(H,8,9)/b7-6- |
InChI Key |
RMTXCTHJOJRMCZ-SREVYHEPSA-N |
Isomeric SMILES |
C(C/[N+](=N/O)/[O-])C(C(=O)O)N |
Canonical SMILES |
C(C[N+](=NO)[O-])C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine](/img/structure/B12084155.png)
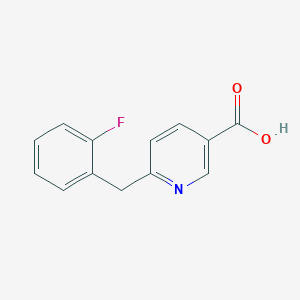
![1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12084180.png)


